(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides It features a cyano group, an iodophenyl group, and a propan-2-ylphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, 2-iodoaniline, undergoes a condensation reaction with 4-propan-2-ylbenzaldehyde in the presence of a base such as potassium carbonate to form the corresponding imine.
Addition of the Cyano Group: The imine is then treated with a cyanating agent, such as trimethylsilyl cyanide, under acidic conditions to introduce the cyano group.
Formation of the (E)-Isomer: The final step involves the isomerization of the product to obtain the (E)-isomer, which can be achieved using a suitable catalyst under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the iodine atom.
Scientific Research Applications
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Materials Science: Utilization in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent in various disease models.
Industrial Applications: Use as an intermediate in the synthesis of complex organic molecules for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and the iodophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular membranes, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(2-bromophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-chlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- (E)-2-cyano-N-(2-fluorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Uniqueness
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can lead to different interaction profiles with biological targets and reagents, making this compound particularly valuable for specific applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-iodophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IN2O/c1-13(2)15-9-7-14(8-10-15)11-16(12-21)19(23)22-18-6-4-3-5-17(18)20/h3-11,13H,1-2H3,(H,22,23)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIIGDPHRGMMDH-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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